Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate
Description
Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate (CAS: 173943-92-5) is a piperidine derivative featuring a hydroxyethylamino substituent at the 4-position and an ethoxycarbonyl group at the 1-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves reductive amination or substitution reactions, as exemplified in related piperidine derivatives (e.g., ).
Crystallographic studies on structurally similar Schiff base derivatives (e.g., gossypol complexes) reveal intramolecular hydrogen bonding involving the hydroxyethyl group, stabilizing enamine tautomers in both solid and solution states . Such hydrogen-bonding networks may influence bioavailability and binding specificity.
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-15-10(14)12-6-3-9(4-7-12)11-5-8-13/h9,11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLPABJAMKQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-aminoethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate is being investigated for its potential therapeutic applications:
- Neurological Disorders : Research indicates that this compound may interact with specific receptors in the brain, potentially leading to new treatments for conditions like anxiety and depression. Its ability to modulate neurotransmitter systems is of particular interest .
Biological Studies
The compound has been used in various biological assays to evaluate its effects on:
- Enzyme Interactions : Studies have shown that it can act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, which could be leveraged for drug design .
- Cellular Mechanisms : It has been utilized to study intracellular signaling pathways, particularly those related to calcium ion flux in cardiac cells, providing insights into cardiovascular health .
Industrial Applications
In addition to its research applications, this compound serves as an intermediate in the synthesis of various pharmaceuticals and materials:
- Building Block for Complex Molecules : It is employed in the synthesis of more complex piperidine derivatives that may exhibit enhanced biological activity or novel properties .
Study on Neurological Effects
A recent study explored the effects of this compound on anxiety-related behaviors in animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential as an anxiolytic agent .
Cardiovascular Research
Another investigation focused on the compound's impact on cardiac cell calcium signaling. The results demonstrated that it could effectively modulate calcium ion levels, which are crucial for heart function, thereby highlighting its potential role in treating heart-related diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to analogs with aromatic or bulky substituents (e.g., benzimidazole or dioxocyclobutenyl groups).
- Hydrogen Bonding : Intramolecular H-bonds in the hydroxyethyl derivative stabilize specific tautomeric forms, as seen in gossypol Schiff base analogs . This contrasts with rigid aromatic systems (e.g., pyridinyl or benzimidazole derivatives), which rely on π-π stacking for stability .
- Biological Target Specificity: The (4-methylpyridin-2-yl)amino analog exhibits strong iNOS inhibition, while bulky substituents (e.g., 2-methoxyphenylpiperazine) may target G-protein-coupled receptors .
Pharmacological and Biochemical Data
Table 2: Experimental Findings for Selected Compounds
Notable Trends:
- Binding Affinity: The pyridinyl analog’s higher binding energy (−6.91 kcal/mol) suggests stronger iNOS interactions than hydroxyethyl or benzimidazole derivatives .
- Solubility : Hydroxyethyl and Schiff base derivatives exhibit better solubility than lipophilic analogs (e.g., benzimidazole), aligning with Log S predictions.
- Crystal Packing: Aromatic derivatives (e.g., pyridinyl) form π-π interactions (3.8–3.9 Å distances) in monoclinic systems, while hydroxyethyl groups favor H-bonded networks .
Biological Activity
Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate (CAS: 1021246-92-3) is an organic compound characterized by a piperidine ring substituted with various functional groups. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C10H20N2O3. Its structure includes:
- A piperidine ring
- An ethyl ester group
- A hydroxyethyl amino group
These features contribute to its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of various biological targets, leading to diverse pharmacological effects. The exact mechanisms depend on the biological context, but they often involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signal transduction processes.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Enzyme Inhibition : Studies suggest that this compound can inhibit enzymes involved in metabolic processes, which may have implications for drug development targeting metabolic disorders.
- Antimicrobial Properties : Preliminary findings indicate potential antimicrobial activity, although further studies are needed to establish efficacy and mechanisms.
- Cytotoxicity : Some derivatives of piperidine compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial Effects | Potential antimicrobial properties | |
| Cytotoxicity | Cytotoxic effects on cancer cells |
Case Study: Enzyme Inhibition
A study explored the enzyme inhibition properties of this compound, focusing on its interaction with dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. Results indicated that the compound could effectively inhibit DHODH, highlighting its potential as a lead compound for antimalarial drug development .
Case Study: Antimicrobial Activity
In another study, the antimicrobial effects of various piperidine derivatives were assessed, including this compound. The findings suggested that certain structural modifications enhance antimicrobial potency, warranting further investigation into this compound's derivatives for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidine ring substitution pattern and the hydroxyethylamino side chain. High-performance liquid chromatography (HPLC) with UV detection can assess purity. X-ray crystallography (e.g., using SHELX programs ) resolves stereochemistry and hydrogen-bonding networks. Infrared (IR) spectroscopy verifies functional groups like the carbonyl (C=O) and hydroxyl (-OH) moieties.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Data are processed via SHELXT for structure solution and SHELXL for refinement. Hydrogen atoms are positioned geometrically and refined isotropically. The resulting structure reveals intramolecular hydrogen bonds (e.g., N–H···O) and torsion angles critical for conformational analysis. This data validates computational models and informs molecular docking studies .
Advanced Research Questions
Q. How can molecular docking studies evaluate the interaction of this compound with biological targets like iNOS?
- Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide for docking. Prepare the ligand (compound) by optimizing geometry at the B3LYP/6-31G* level. Retrieve the target protein (e.g., iNOS PDB: 3E7G) and remove water/cofactors. Define the active site using reference inhibitors (e.g., Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate ). Run simulations with flexible residues and calculate binding energies (ΔG). Compare hydrogen-bonding patterns and hydrophobic interactions to explain inhibitory potency. Validate via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antibacterial vs. anti-inflammatory)?
- Methodological Answer : Re-evaluate assays under standardized conditions. For antibacterial activity, use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains (e.g., S. aureus ATCC 25923). For anti-inflammatory activity, measure NO inhibition in LPS-stimulated BV-2 microglial cells . Cross-validate with orthogonal methods:
- SAR Analysis : Modify substituents (e.g., hydroxyethyl group) to assess activity trends .
- Off-Target Screening : Use kinase panels or proteome profiling to identify unintended interactions.
- Metabolite Analysis : LC-MS/MS to detect degradation products that may influence results .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodological Answer :
- Core Modifications : Replace the piperidine ring with azetidine or morpholine to alter rigidity and bioavailability .
- Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the hydroxyethyl moiety to enhance metabolic stability.
- Biological Testing : Perform dose-response assays (IC₅₀/EC₅₀) across cancer cell lines (e.g., MCF-7) and inflammatory models (e.g., TNF-α-induced NF-κB activation) .
- Computational QSAR : Generate 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors .
Q. What advanced analytical methods address challenges in quantifying this compound in complex matrices?
- Methodological Answer : Develop a UPLC-MS/MS method:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
